molecular formula C17H17ClN2O3S B2896428 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide CAS No. 1005293-04-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide

Cat. No. B2896428
CAS RN: 1005293-04-8
M. Wt: 364.84
InChI Key: LEIJKUXMESOMMQ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of sulfonylureas and has been studied for its effect on various biological systems.

Scientific Research Applications

Synthesis and Characterization

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide and its derivatives have been synthesized and characterized in various studies, demonstrating their potential as intermediates for further chemical transformations. For instance, compounds containing the tetrahydroquinoline skeleton have been prepared through reactions involving aza Diels-Alder reactions, showcasing their versatility in organic synthesis (Cremonesi et al., 2010). Similarly, the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlight the chemical adaptability of such compounds for generating novel antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalysis

Compounds with the tetrahydroquinoline motif have been utilized as ligands in the formation of ruthenium complexes, serving as catalysts for transfer hydrogenation reactions. This application underscores the significance of such compounds in facilitating chemical transformations, with particular emphasis on their efficiency and selectivity in catalysis (Dayan et al., 2013).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of tetrahydroquinoline derivatives, with studies indicating that these compounds can exhibit significant activity against Gram-positive bacteria. This suggests their potential utility in developing new antimicrobial therapies, addressing the ongoing challenge of antibiotic resistance (Molecules, 2020).

Antitumor Agents

The exploration of tetrahydroquinoline derivatives as antitumor agents has revealed promising results, with certain compounds demonstrating more potent activity than traditional chemotherapeutic agents such as Doxorubicin. This area of research highlights the potential for developing new cancer treatments based on the chemical framework of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide and its derivatives (European journal of medicinal chemistry, 2010).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIJKUXMESOMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide

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